molecular formula C7H16ClNO2 B555003 H-Leu-OMe.HCl CAS No. 7517-19-3

H-Leu-OMe.HCl

Cat. No.: B555003
CAS No.: 7517-19-3
M. Wt: 181.66 g/mol
InChI Key: DODCBMODXGJOKD-RGMNGODLSA-N
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Biochemical Analysis

Biochemical Properties

Methyl L-leucinate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is a potential signaling molecule that can regulate cell growth and metabolism by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This interaction plays a crucial role in protein synthesis and cellular energy metabolism .

Cellular Effects

Methyl L-leucinate hydrochloride influences cell function in several ways. It promotes protein synthesis, enhances energy metabolism (including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation), and inhibits protein degradation . These effects are crucial for providing the energy needed for protein synthesis and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of Methyl L-leucinate hydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It activates the mTORC1 signaling pathway, leading to increased protein synthesis . This activation is a result of two successive events: the cellular uptake by the L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following transport .

Metabolic Pathways

Methyl L-leucinate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.

Transport and Distribution

Methyl L-leucinate hydrochloride is transported and distributed within cells and tissues. It is recognized and transported by the L-type amino acid transporter 1 (LAT1)

Chemical Reactions Analysis

H-Leu-OMe.HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCBMODXGJOKD-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226161
Record name Methyl L-leucinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7517-19-3
Record name Leucine methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7517-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-leucinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-leucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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